(2-Phenylmorpholino)(thiophen-2-yl)methanone
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Overview
Description
(2-Phenylmorpholino)(thiophen-2-yl)methanone: is a chemical compound characterized by the presence of a phenyl group, a morpholine ring, and a thiophene ring
Mechanism of Action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential . The targets could be enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that related compounds can inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions . These effects could be due to the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds have been shown to affect various biological pathways, including those involved in urease activity and leishmaniasis . The compound may exert its effects by modulating these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could enhance its absorption and distribution within the body
Result of Action
Related compounds have shown significant inhibitory effects on urease, with ic50 values in the range of 350–805 μM . They also exhibit marked anticancer activities against various cell lines . These effects could be a result of the compound’s action on its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholino)(thiophen-2-yl)methanone typically involves the reaction of a phenylmorpholine derivative with a thiophene-containing reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylmorpholino)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
(2-Phenylmorpholino)(thiophen-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(14-7-4-10-19-14)16-8-9-18-13(11-16)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHGSOENDPDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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